![molecular formula C13H9N3O2 B074112 6-Nitro-2-phenyl-1H-benzo[D]imidazole CAS No. 1571-85-3](/img/structure/B74112.png)

6-Nitro-2-phenyl-1H-benzo[D]imidazole

概要

説明

Synthesis Analysis

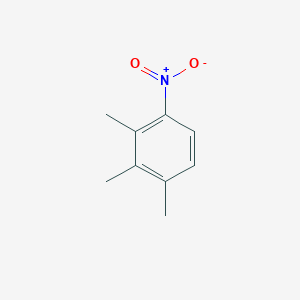

The synthesis of related benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. For nitro-substituted benzimidazoles, additional nitration steps are typically involved. The synthesis pathways can be optimized for yield and selectivity, considering the impact of substituents on the benzimidazole core (Anisimova & Simonov, 1975).

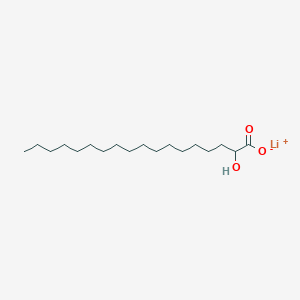

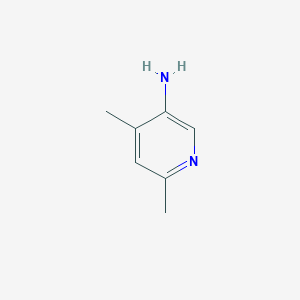

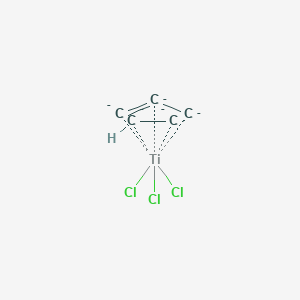

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, reveals the planarity and orientation of the benzimidazole core and its substituents. For instance, the crystal structure of related compounds shows significant twisting between planar fragments, such as the imidazole and phenyl rings, which affects the compound's physical and chemical properties (Wagner & Kubicki, 2007).

Chemical Reactions and Properties

Nitro-benzimidazoles undergo various chemical reactions, including reductions and cyclizations, influenced by their functional groups. The nitro group can be chemically reduced to amino derivatives, altering the compound's activity and reactivity (Mohammadi et al., 2017).

科学的研究の応用

Chemical Kinetics : A study on the kinetics and mechanism of the reaction of 5-nitro-1H-benzo[d] imidazole to produce 6-nitro-1H-benzo[d]imidazole was conducted. This involved meta-density functional theory and the determination of thermodynamic parameters to understand the reaction's stability and spontaneity (Mohammadi, Dashtaki, Ramazani, & Karami, 2017).

Synthesis and Material Studies : Research on synthesizing novel nitro oligobenzimidazoles and their application in diode technologies was carried out. This involved studying the band gap values, electrical conductivity, and thermal properties of these materials (Anand, Muthusamy, & Kannapiran, 2018).

Pharmacology - Vasorelaxant and Antihypertensive Effects : A study synthesized analogues of 6-Nitro-1H-benzo[d]imidazole demonstrating vasorelaxant effects and antihypertensive activity in spontaneously hypertensive rats (Navarrete-Vázquez et al., 2010).

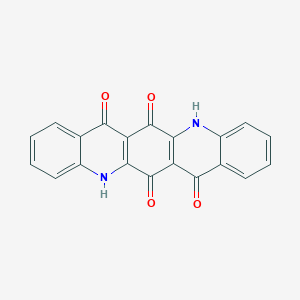

Anticancer Activities : Various studies have synthesized and evaluated 6-Nitro-1H-benzo[d]imidazole derivatives for their antitumor effects. These include synthesis of thiazolopyrimidine derivatives with benzo[d]imidazole moiety showing significant antitumor activity against several human cancer cell lines (El‐All et al., 2015) and novel derivatives of 6-amino-2-phenylbenzothiazoles with cytostatic activities against various human cell lines (Racané et al., 2006).

Microwave-Assisted Synthesis : A diversity-oriented synthetic approach was employed for the synthesis of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support. This method has potential applications in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).

Synthesis and Interaction Studies : Spectroscopic, computational, and electrochemical studies of 2-(4-nitrophenyl)-1H-benzo[d]imidazole and its interaction with cationic surfactant cetyltrimethylammonium bromide were investigated. This has implications for understanding molecular interactions in various mediums (Datta, Roy, Mondal, & Guin, 2016).

特性

IUPAC Name |

6-nitro-2-phenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOXCSDDMCCTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353944 | |

| Record name | 1H-Benzimidazole, 5-nitro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-2-phenyl-1H-benzo[D]imidazole | |

CAS RN |

1571-85-3 | |

| Record name | 1H-Benzimidazole, 5-nitro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

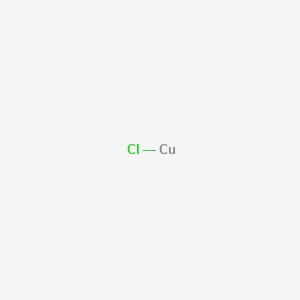

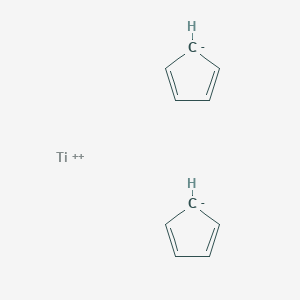

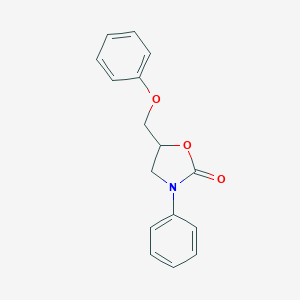

Synthesis routes and methods

Procedure details

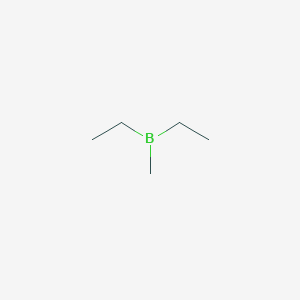

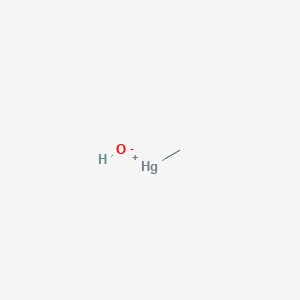

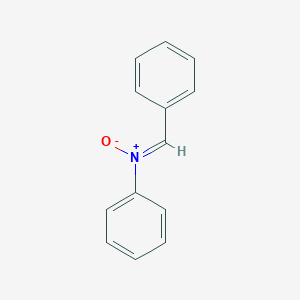

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)